4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride
Overview
Description
“4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride” is a chemical compound with the molecular formula C8H4Cl2F3NO . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Physical and Chemical Properties Analysis
The compound is a colorless or yellow liquid with a melting point of -3°C . It has a molecular weight of 258.02 and a density of 1.404 g/mL at 25 °C . It’s also noted that the compound decomposes in water .Scientific Research Applications
Synthesis and Antitumor Activity
4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride is utilized in the synthesis of various compounds with potential antitumor activities. For instance, its derivatives have been found to show cytotoxicity toward B16 murine melanoma cells in culture, although they were inactive against murine leukemia P388 and L1210 (Franchetti et al., 1990).
Synthesis of Nucleoside Analogues
The compound is also employed in the synthesis of pyridazine analogues of nucleosides like cytidine and uridine. These analogues have shown inhibitory effects on the growth of certain cell lines, indicating potential therapeutic applications (Katz et al., 1982).
Formation of 4(3H)-Quinazolinones
In research exploring new chemotherapeutic agents, this compound is used in the formation of 4(3H)-quinazolinones. Some of these compounds have shown moderate activity against various tumor cell lines (Deetz et al., 2001).
As a Drug Intermediate
It serves as an important drug intermediate in various syntheses. For example, its use in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride has demonstrated economic and practical value (Zhou, 2006).
Synthesis of Anti-inflammatory and Antimicrobial Agents
Derivatives synthesized using this compound have shown significant anti-inflammatory, antiproliferative, and antimicrobial activities. This is particularly notable in compounds containing chloro- and/or fluoro-substituted phenyl rings or specific substitutions in their structures (Vachala et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-5-2-3(7(10)15)1-4(6(5)14)8(11,12)13/h1-2H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMOALNFJXDNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538086 | |
Record name | 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63498-15-7 | |
Record name | 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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